molecular formula C6H11NO2 B056917 Diethoxyacetonitrile CAS No. 6136-93-2

Diethoxyacetonitrile

Cat. No. B056917
M. Wt: 129.16 g/mol
InChI Key: UDELMRIGXNCYLU-UHFFFAOYSA-N
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Patent
US07151105B2

Procedure details

A 1-L flask was charged with diethoxyacetonitrile (25.0 g, 0.19 mol), a solution of sodium methoxide in methanol (4.32 g of 25 wt % solution, 0.02 mol, 10 mol %), and methanol (200 mL). The mixture was stirred at room temperature for 20 h, affording a solution of the imidate ester, 2,2-diethoxy-acetimidic acid methyl ester. The reaction mixture was treated with the amidrazone, N′-methylpyrazine-2-carbohydrazonamide (28.7 g, 0.19 mol, 1 equiv), from Step 1, and acetic acid (18.0 g, 0.30 mol, 1.5 equiv). The mixture was stirred at room temperature for 3 h, upon which time the reaction was complete by LC/MS. The volatiles were removed in vacuo, affording a viscous oil. This was basified with 20% Na2CO3 (100 mL) and saturated NaHCO3 (200 mL), and extracted several times with ether (2 L total). The ether phase was washed with water (1×200 mL), dried over Na2SO4, filtered, and evaporated, affording the title acetal as a yellow oil (44.6 g, 89%). 1H NMR (300 MHz, CDCl3): δ 1.24 (t, J=6 Hz, 6H), 3.62 (5-line pattern, J=6 Hz, 2H), 3.79 (5-line pattern, J=6 Hz, 2H), 4.08 (s, 3H), 5.68 (s, 1H), 8.56 (m, 1H), 8.63 (m, 1H), 9.34 (s, 1H). MS (APCI) calcd for C12H17N5O2: 263.14, found (M+H+): 264.1
Quantity
25 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
4.32 g
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][CH:4]([O:7][CH2:8][CH3:9])[C:5]#[N:6])[CH3:2].[CH3:10][O-:11].[Na+]>CO>[CH3:10][O:11][C:5](=[NH:6])[CH:4]([O:7][CH2:8][CH3:9])[O:3][CH2:1][CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
C(C)OC(C#N)OCC
Step Two
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
CO
Step Four
Name
Quantity
4.32 g
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 20 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
Name
Type
product
Smiles
COC(C(OCC)OCC)=N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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